Cas no 1042640-89-0 (2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine)

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by its cyclohexylmethyl substitution at the 2-position and an amine functional group at the 5-position. This structural configuration imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclohexylmethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The amine functionality offers versatility for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. Its rigid benzimidazole core contributes to stability, while the substitution pattern may influence binding affinity in target interactions. This compound is particularly useful in medicinal chemistry research for the development of novel therapeutic agents.
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine structure
1042640-89-0 structure
商品名:2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
CAS番号:1042640-89-0
MF:C14H19N3
メガワット:229.320762872696
MDL:MFCD11170499
CID:4569370
PubChem ID:28780574

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine 化学的及び物理的性質

名前と識別子

    • 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
    • MDL: MFCD11170499
    • インチ: 1S/C14H19N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8,15H2,(H,16,17)
    • InChIKey: HWBUOIIGNQYWEA-UHFFFAOYSA-N
    • ほほえんだ: C1(CC2CCCCC2)NC2=CC(N)=CC=C2N=1

計算された属性

  • せいみつぶんしりょう: 229.158
  • どういたいしつりょう: 229.158
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7A^2

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM449729-500mg
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 95%+
500mg
$560 2023-01-13
TRC
C988623-50mg
2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0
50mg
$ 185.00 2022-06-06
TRC
C988623-10mg
2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0
10mg
$ 50.00 2022-06-06
Chemenu
CM449729-1g
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 95%+
1g
$738 2023-01-13
Enamine
EN300-99498-5g
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 90%
5g
$1945.0 2023-09-01
Enamine
EN300-99498-1g
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 90%
1g
$671.0 2023-09-01
A2B Chem LLC
AV38080-5g
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 90%
5g
$2083.00 2024-04-20
Aaron
AR019ULO-250mg
2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 95%
250mg
$481.00 2025-02-08
Aaron
AR019ULO-5g
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 90%
5g
$2700.00 2025-03-29
Aaron
AR019ULO-1g
2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
1042640-89-0 95%
1g
$948.00 2025-02-08

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine 関連文献

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amineに関する追加情報

Comprehensive Guide to 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine (CAS No. 1042640-89-0): Properties, Applications, and Market Insights

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine (CAS No. 1042640-89-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzimidazole derivative, characterized by its unique cyclohexylmethyl substitution, exhibits intriguing chemical properties that make it valuable for various applications. In this comprehensive guide, we delve into the molecular structure, synthesis methods, applications, and emerging trends surrounding this compound.

The molecular structure of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine features a benzimidazole core with an amine group at the 5-position and a cyclohexylmethyl substituent at the 2-position. This configuration contributes to its moderate polarity and influences its solubility profile, making it soluble in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, while showing limited solubility in water. The compound's molecular weight of 229.33 g/mol and its specific structural features have made it a subject of interest in drug discovery programs.

Recent scientific literature highlights the potential of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine as a building block in medicinal chemistry. Researchers are particularly interested in its application as a precursor for the synthesis of more complex molecules with potential biological activity. The compound's structural similarity to known pharmacophores has led to investigations into its use in developing novel therapeutic agents, particularly in areas addressing neurological disorders and inflammatory conditions, which are currently hot topics in pharmaceutical research.

In materials science, the benzodiazol-5-amine moiety of this compound has shown promise in the development of organic electronic materials. Its ability to participate in π-π stacking interactions and hydrogen bonding makes it a candidate for use in organic semiconductors and light-emitting materials. These applications align with current industry trends toward sustainable and organic-based electronic components, responding to growing environmental concerns and the demand for greener technologies.

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine typically involves multi-step organic reactions starting from appropriately substituted benzene derivatives. Modern synthetic approaches often employ catalytic methods to improve yield and reduce environmental impact, reflecting the chemical industry's shift toward greener synthetic methodologies. Analytical characterization of this compound typically includes techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to ensure purity and confirm structural identity.

Market analysis indicates growing interest in CAS 1042640-89-0 from both academic and industrial research sectors. The compound's versatility as a chemical intermediate has led to increased demand from contract research organizations and pharmaceutical development companies. Current pricing trends reflect its status as a research chemical, with availability primarily through specialty chemical suppliers who can provide the compound in various quantities and purity grades suitable for different research applications.

Storage and handling of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine require standard laboratory precautions. The compound should be stored in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when handling the material, in accordance with good laboratory practices.

Future research directions for 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine may explore its potential in emerging fields such as metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's structural features suggest possible applications in these cutting-edge areas of chemistry. Additionally, computational chemistry approaches are being employed to predict and optimize its properties for specific applications, reflecting the growing integration of artificial intelligence in chemical research and development.

For researchers seeking CAS 1042640-89-0, it's important to verify the supplier's quality control measures and analytical data. Reputable suppliers typically provide certificates of analysis including purity assessments by HPLC and structural confirmation by NMR. The compound is generally available in quantities ranging from milligrams to kilograms, with pricing varying based on quantity and purity specifications.

In conclusion, 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine represents an interesting case study in the intersection of fundamental organic chemistry and applied research. Its unique structural features and versatile applications make it a compound worth watching as research in pharmaceutical development and materials science continues to advance. The growing body of literature referencing this compound suggests that its full potential is yet to be realized, and future discoveries may reveal additional valuable applications for this intriguing molecule.

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